The OGDA Database: A Technical Guide for Algal Genomics in Research and Development
The OGDA Database: A Technical Guide for Algal Genomics in Research and Development
Abstract
The Organelle Genome Database for Algae (OGDA) is a centralized, public repository that provides a comprehensive collection of mitochondrial (mtDNA) and plastid (cpDNA) genomes from a wide array of algal species.[1][2] This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, offering a detailed overview of the OGDA database, its data content, methodologies for data acquisition and analysis, and its potential applications. By providing a curated and analyzable dataset of organellar genomes, OGDA facilitates critical research in algal evolution, genetics, and biotechnology, laying a foundation for the future exploration of algae as a source for novel therapeutics and biomaterials.
Introduction to the OGDA Database
The Organelle Genome Database for Algae (OGDA) was developed to address the need for an integrated platform for algal organelle genomics.[1][3] Algae represent a diverse group of organisms with a long evolutionary history, and their organellar genomes are powerful tools for studying gene and genome structure, organelle function, and evolutionary relationships.[1][2][3] OGDA serves as a public hub, housing a significant collection of algal mitochondrial and plastid genomes sourced from public databases such as NCBI, as well as from direct sequencing efforts by the database's creators.[1][2]
The database is designed to be user-friendly, offering not only access to genomic data but also a suite of integrated applications for analyzing the structural characteristics, collinearity, and phylogeny of these organellar genomes.[1][2][3] This allows researchers to efficiently retrieve and analyze data to make biological discoveries.
Data Content and Structure
The inaugural release of the OGDA database contains a substantial number of organellar genomes, providing a broad foundation for comparative genomics. The data is structured to be easily accessible and analyzable.
Quantitative Data Summary
The initial release of OGDA includes a significant number of plastid and mitochondrial genomes, categorized by phyla.
Table 1: Summary of Organelle Genomes in the Initial OGDA Release [1]
| Organelle | Number of Genomes | Number of Species | Number of Phyla |
| Plastid | 1055 | 667 | 11 |
| Mitochondrion | 755 | 542 | 9 |
Table 2: Phyla Represented in the OGDA Database [1]
| Phylum |
| Rhodophyta |
| Chlorophyta |
| Ochrophyta |
| Glaucophyta |
| Cryptophyta |
| Charophyta |
| Haptophyta |
| Bacillariophyta |
| Euglenozoa |
| Myzozoa |
| Cercozoa |
Experimental Protocols
The genomic data within OGDA is aggregated from public repositories and sequenced in-house. While specific protocols for each dataset may vary, this section outlines a generalized, comprehensive methodology for the extraction and sequencing of algal organellar DNA, based on established techniques.
Algal Culture and Harvesting
Algal strains are cultured under controlled laboratory conditions appropriate for each species. Axenic cultures are preferred to prevent contamination from other organisms. Once sufficient biomass is achieved, the algal cells are harvested from the culture medium by centrifugation.
Organellar DNA Extraction
The extraction of high-quality organellar DNA from algae can be challenging due to the presence of polysaccharides and polyphenols that can interfere with downstream applications. A common and effective method is the Cetyltrimethylammonium Bromide (CTAB) extraction protocol.
Protocol: CTAB DNA Extraction from Algae
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Cell Lysis: The harvested algal pellet is ground to a fine powder in liquid nitrogen using a mortar and pestle. This mechanical disruption helps to break the rigid cell walls of many algal species.
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CTAB Buffer Incubation: The powdered sample is immediately transferred to a pre-warmed CTAB isolation buffer. This buffer typically contains CTAB, NaCl, Tris-HCl, and EDTA. The mixture is incubated at 60-65°C for 1 hour to lyse the cells and denature proteins.[4]
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Purification:
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An equal volume of chloroform:isoamyl alcohol (24:1) is added, and the mixture is emulsified by vortexing. This step removes proteins and other contaminants.
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The mixture is centrifuged, and the upper aqueous phase containing the DNA is carefully transferred to a new tube.
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This chloroform:isoamyl alcohol extraction is often repeated until the interface between the aqueous and organic layers is clear.
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DNA Precipitation:
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DNA is precipitated from the aqueous phase by adding cold isopropanol (B130326) or ethanol (B145695).
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The solution is incubated at -20°C to facilitate precipitation.
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Washing and Resuspension:
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The precipitated DNA is pelleted by centrifugation.
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The DNA pellet is washed with 70% ethanol to remove residual salts and other impurities.
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After air-drying, the DNA is resuspended in a suitable buffer, such as TE buffer.
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RNA Removal: The DNA solution is treated with RNase A to degrade any co-precipitated RNA.
Organelle Genome Sequencing
Next-generation sequencing (NGS) technologies are typically employed for sequencing the extracted DNA.
Protocol: Organelle Genome Sequencing
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Library Preparation: The purified DNA is used to prepare a sequencing library. This involves fragmenting the DNA to a desired size, followed by the ligation of sequencing adapters.
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Sequencing: The prepared library is sequenced using a high-throughput sequencing platform, such as Illumina. This generates a large number of short DNA reads.
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Genome Assembly: The raw sequencing reads are first quality-checked and trimmed. The high-quality reads are then assembled de novo using specialized assembly software to reconstruct the complete circular organellar genomes.
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Genome Annotation: The assembled genomes are annotated to identify protein-coding genes, rRNA genes, tRNA genes, and other features. This is often done using automated annotation pipelines followed by manual curation.
Data Analysis Workflows and Signaling Pathways
While OGDA does not directly house data on classical cell signaling pathways, the genomic data it contains is fundamental for understanding the "signaling" of evolutionary relationships and the flow of genetic information. The database provides tools to facilitate these analyses.
OGDA Data Processing and Integration Workflow
The following diagram illustrates the workflow for data collection, processing, and integration into the OGDA database.
Phylogenetic Analysis Workflow
A primary application of the OGDA database is to infer evolutionary relationships among algal species. The diagram below outlines a typical phylogenetic analysis workflow using data from OGDA.
Horizontal Gene Transfer (HGT) Analysis
The organellar genomes in OGDA can be used to study the transfer of genetic material between different species, a process known as horizontal gene transfer (HGT). This is a significant factor in algal evolution. The analysis of HGT involves identifying genes with unexpected phylogenetic positions.
References
- 1. A rapid and efficient DNA extraction method suitable for marine macroalgae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OGDA: a comprehensive organelle genome database for algae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An optimized method for high quality DNA extraction from microalga Prototheca wickerhamii for genome sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
